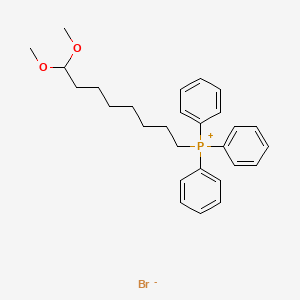
1,1'-(Ethene-1,2-diyl)bis(pentabromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is primarily used in polymers, textiles, and electronic devices to enhance fire resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) can be synthesized through bromination reactions. The process involves the bromination of ethene-1,2-diyl bisbenzene under controlled conditions to achieve the desired level of bromination . The reaction typically requires a brominating agent such as bromine or a bromine-containing compound, and the reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of 1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that occur during the combustion process, effectively slowing down or stopping the spread of fire . The compound’s high bromine content and thermal stability make it particularly effective in this role .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decabromodiphenyl Ethane: Another brominated flame retardant with similar applications and properties.
Hexabromocyclododecane: Used in similar applications but has different chemical properties and environmental impact.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) is unique due to its high bromine content and thermal stability, which make it particularly effective as a flame retardant. Its ability to release bromine radicals during combustion sets it apart from other flame retardants .
Propriétés
Numéro CAS |
194483-74-4 |
|---|---|
Formule moléculaire |
C14H2Br10 |
Poids moléculaire |
969.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H2Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H |
Clé InChI |
ACTYNKUWMJYNMT-UHFFFAOYSA-N |
SMILES canonique |
C(=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)




![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)


